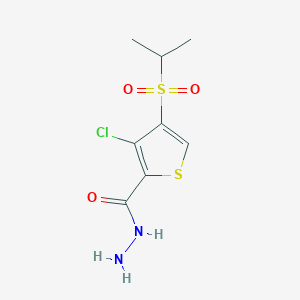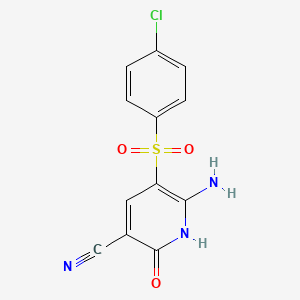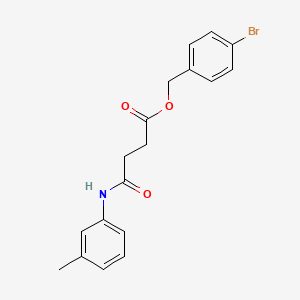![molecular formula C24H20N4O3 B1224930 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical structure of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione allows for its involvement in various synthesis reactions. It can react with aromatic aldehydes, heterocyclic aldehydes, and diketones to form derivatives of 5-arylmethylidene(hetarylmethylidene), highlighting its versatility in creating diverse chemical compounds (Yurtaeva & Tyrkov, 2016).
The molecule can be synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, indicating a pathway for its production (Beck & Gajewski, 1976).
The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate leads to various products, demonstrating its reactivity and potential for generating diverse molecules (Yamanaka, Niitsuma, & Sakamoto, 1979).
Biological and Medicinal Applications
A study on the synthesis of coumarin pyrazole pyrimidine derivatives and their antimicrobial activity revealed that certain compounds, including derivatives of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibited moderate to good activity against various microorganisms (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines, which include derivatives of the compound , show its potential use in synthesizing compounds with varying biological activities (Hurst et al., 1988).
Advanced Materials and Physical Chemistry Applications
The compound's derivatives have been utilized in the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new materials with potential biological applications (Srinivas, Nagaraj, & Reddy, 2008).
Crystal structure analysis of derivatives such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione helps in understanding the molecular geometry and potential interactions in crystal lattices, which can be crucial for materials science and pharmaceutical formulation (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
The compound's involvement in host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes showcases its potential application in the development of novel sensors and indicators in analytical chemistry (Tirapegui et al., 2006).
Propriétés
Nom du produit |
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Formule moléculaire |
C24H20N4O3 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20N4O3/c1-15(2)17-8-10-19(11-9-17)28-23(30)20(22(29)27-24(28)31)12-16-13-25-21(26-14-16)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,27,29,31)/b20-12+ |
Clé InChI |
AGXWWAUSOBQQID-UDWIEESQSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)

![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![3-[[1-Oxo-2-[(4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1224857.png)
![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B1224859.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)

![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)
![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)
![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)